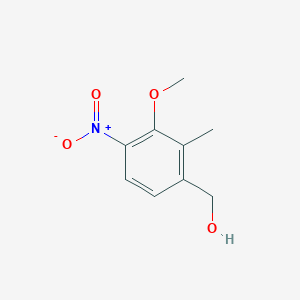
1-Chloro-1-(prop-1-yn-1-yl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(prop-1-yn-1-yl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chlorine atom and a propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane typically involves the reaction of cyclobutyl chloride with propyne under specific conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide, which facilitates the substitution of the chlorine atom with the propynyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The propynyl group can participate in addition reactions, such as hydrogenation, to form saturated derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Addition: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the propynyl group.
Major Products:
Substitution: Products with different halogens or functional groups replacing the chlorine atom.
Addition: Saturated cyclobutane derivatives.
Oxidation: Compounds with oxidized propynyl groups, such as carboxylic acids.
Applications De Recherche Scientifique
1-Chloro-1-(prop-1-yn-1-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane involves its interaction with molecular targets through its functional groups. The chlorine atom and propynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Bromo-1-(prop-1-yn-1-yl)cyclobutane: Similar structure but with a bromine atom instead of chlorine.
1-Iodo-1-(prop-1-yn-1-yl)cyclobutane: Similar structure but with an iodine atom instead of chlorine.
1-(prop-1-yn-1-yl)cyclobutane: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness: 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane is unique due to the presence of both a chlorine atom and a propynyl group on the cyclobutane ring
Propriétés
Numéro CAS |
65150-00-7 |
|---|---|
Formule moléculaire |
C7H9Cl |
Poids moléculaire |
128.60 g/mol |
Nom IUPAC |
1-chloro-1-prop-1-ynylcyclobutane |
InChI |
InChI=1S/C7H9Cl/c1-2-4-7(8)5-3-6-7/h3,5-6H2,1H3 |
Clé InChI |
ONTNUUILQGGTBM-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1(CCC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943692.png)
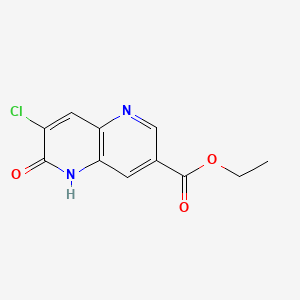
![[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13943701.png)
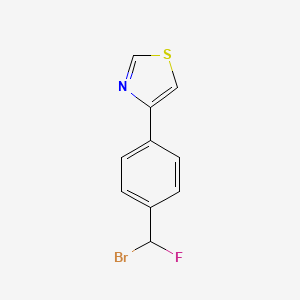

![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13943718.png)
![3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13943719.png)


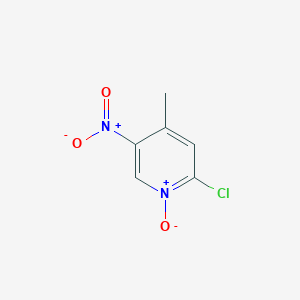
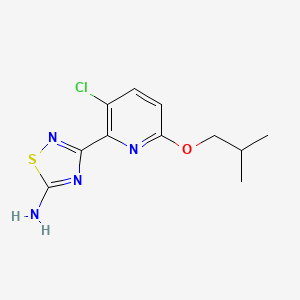
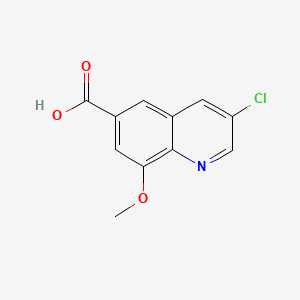
![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13943771.png)
